molecular formula C15H22Cl2N2 B15215561 N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine CAS No. 820984-29-0

N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine

Cat. No.: B15215561
CAS No.: 820984-29-0
M. Wt: 301.3 g/mol
InChI Key: USLXTAKQZDVONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-dichlorobenzyl group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with N-isobutylpyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dichlorobenzyl)-N-isobutylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its combination of the 3,4-dichlorobenzyl and isobutyl groups makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

820984-29-0

Molecular Formula

C15H22Cl2N2

Molecular Weight

301.3 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine

InChI

InChI=1S/C15H22Cl2N2/c1-11(2)9-19(13-5-6-18-8-13)10-12-3-4-14(16)15(17)7-12/h3-4,7,11,13,18H,5-6,8-10H2,1-2H3

InChI Key

USLXTAKQZDVONP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1=CC(=C(C=C1)Cl)Cl)C2CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.